molecular formula C10H16N2O2S B12896180 3-Amino-5-cyclohexyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 88051-78-9

3-Amino-5-cyclohexyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No.: B12896180
CAS No.: 88051-78-9
M. Wt: 228.31 g/mol
InChI Key: GFQQHOORUUHMEX-UHFFFAOYSA-N
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Description

3-Amino-5-cyclohexyl-5-methyl-2-thioxooxazolidin-4-one is a heterocyclic compound with the molecular formula C10H16N2O2S. It is a member of the oxazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-cyclohexyl-5-methyl-2-thioxooxazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with methyl isothiocyanate, followed by cyclization with an appropriate carbonyl compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and safety .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-cyclohexyl-5-methyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-5-cyclohexyl-5-methyl-2-thioxooxazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly for its antimicrobial properties.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-cyclohexyl-5-methyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-cyclohexyl-5-methyl-2-thioxooxazolidin-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its cyclohexyl and methyl substituents also contribute to its unique properties compared to other similar compounds .

Properties

CAS No.

88051-78-9

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

3-amino-5-cyclohexyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C10H16N2O2S/c1-10(7-5-3-2-4-6-7)8(13)12(11)9(15)14-10/h7H,2-6,11H2,1H3

InChI Key

GFQQHOORUUHMEX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)O1)N)C2CCCCC2

Origin of Product

United States

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